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Bicyclo[3.2.0]heptane-1-carboxylic acid

Cat. No.: B2763118
CAS No.: 2580243-95-2
M. Wt: 140.182
InChI Key: JBFFCPBIYPFIDK-UHFFFAOYSA-N
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Description

Contextualization of Bicyclo[3.2.0]heptane Scaffolds in Complex Molecule Synthesis and Design

The bicyclo[3.2.0]heptane scaffold, characterized by the fusion of a five-membered and a four-membered ring, is a recurring structural motif in a wide array of natural products and biologically active molecules. rsc.orgnih.gov Its inherent ring strain, particularly within the cyclobutane (B1203170) ring, imparts unique reactivity, making it a valuable intermediate for accessing more complex bicyclic and tricyclic systems. escholarship.org The distinct three-dimensional structure of this scaffold enhances its binding efficiency to protein targets, making it a desirable feature in medicinal chemistry. rsc.orgnih.gov

Organic chemists employ several key strategies to construct and manipulate the bicyclo[3.2.0]heptane core. One of the most prevalent methods is the photochemical [2+2] cycloaddition, which efficiently forms the characteristic cyclobutane ring. nih.gov Furthermore, the strain within the scaffold can be strategically harnessed through C-C bond cleavage reactions, allowing for skeletal diversification to produce a range of functionalized cyclopentanes and other cyclic systems. escholarship.org The versatility of this framework allows for the construction of diverse and complex molecular architectures, solidifying its importance in contemporary synthetic organic chemistry.

Synthetic TransformationDescriptionApplication
Photochemical [2+2] CycloadditionA light-induced reaction between two unsaturated molecules to form the cyclobutane ring of the bicyclo[3.2.0]heptane core. researchgate.netPrimary method for synthesizing the basic bicyclo[3.2.0]heptane framework.
Ring-Expansion ReactionsThe Baeyer-Villiger oxidation of bicyclo[3.2.0]heptane derivatives leads to the formation of lactones. Valuable for creating precursors for natural product synthesis. rsc.org
C-C Bond CleavageThe strained cyclobutane ring is selectively opened to create diverse molecular scaffolds. escholarship.orgGenerates functionalized cyclopentanes and provides access to various bicyclic cores like bicyclo[3.1.1]heptane and bicyclo[3.2.1]octane. escholarship.org
Oxidation and ReductionKetone groups on the scaffold can be oxidized to carboxylic acids or reduced to alcohols. Allows for functional group interconversions to produce a diverse range of derivatives.

Historical Development and Evolution of Research on Bicyclo[3.2.0]heptane Systems

The exploration of bicyclo[3.2.0]heptane systems is a relatively modern endeavor in organic chemistry. Prior to the early 1960s, there were no reports of compounds containing an oxy-functionalized bicyclo[3.2.0]heptane ring system in scientific literature. nih.gov The first synthetic oxy-functionalized bicyclo[3.2.0]carbocyclic fused-ring compound was, in fact, isolated and identified through serendipity. nih.gov

Early research in this area, pioneered by a few preeminent scientists, laid the groundwork for future developments. nih.gov A significant evolution in the field was the move from synthesizing racemic mixtures to the development of homochiral synthetic routes, which was recognized as a major advancement for producing optically active molecules. nih.gov This progress was driven by the potential utility of these compounds in synthesizing complex targets like prostaglandins (B1171923) and thromboxanes. nih.gov The development and refinement of synthetic methodologies, particularly photochemical [2+2] cycloaddition reactions, have been central to the expanding research into these strained carbon frameworks and their application in the synthesis of complex molecules. escholarship.orgresearchgate.net

Significance of Bicyclo[3.2.0]heptane-1-carboxylic Acid as a Synthetic Target and Chiral Building Block

This compound and its derivatives are important synthetic targets due to their utility as rigid, three-dimensional building blocks. The synthesis of stereoisomeric syn- and anti-4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids highlights the targeted interest in this specific carboxylated scaffold. nih.govregionh.dk

These molecules serve as conformationally locked structures, where the bicyclic core rigidly holds substituents in specific spatial orientations. nih.gov For example, γ-aminobutyric acid (GABA) has been embedded within this bicyclic core, demonstrating its utility in designing molecules with fixed pharmacophoric groups. nih.govregionh.dk The intrinsic property of the bicyclo[3.2.0]heptane core to adopt a stable, boat-like conformation is largely unaffected by various substitution patterns, making it a reliable platform for structural design. nih.gov The ability to synthesize these carboxylic acid derivatives, including on a gram-scale, underscores their importance as practical building blocks for creating more complex and functionally diverse molecules in fields such as medicinal chemistry. researchgate.net The development of homochiral synthetic routes for the bicyclo[3.2.0]heptane framework further points to the value of its derivatives, including the carboxylic acid, as chiral building blocks in asymmetric synthesis. nih.gov

CompoundKey Structural FeatureSignificance
syn-4-N-Boc-aminothis compoundThe N-Boc-amino group is in a pseudo-equatorial position. nih.govActs as a conformationally locked scaffold, embedding a GABA-like structure with fixed spatial orientation of pharmacophoric groups. nih.govregionh.dk
anti-4-N-Boc-aminothis compoundThe N-Boc-amino group is in a pseudo-axial position. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B2763118 Bicyclo[3.2.0]heptane-1-carboxylic acid CAS No. 2580243-95-2

Properties

IUPAC Name

bicyclo[3.2.0]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7(10)8-4-1-2-6(8)3-5-8/h6H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFFCPBIYPFIDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC2(C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Bicyclo 3.2.0 Heptane 1 Carboxylic Acid and Its Analogs

Retrosynthetic Analysis of Bicyclo[3.2.0]heptane-1-carboxylic Acid Core Structures

A retrosynthetic analysis of the bicyclo[3.2.0]heptane core typically involves a [2+2] cycloaddition as the key bond-forming step. This strategic disconnection simplifies the bicyclic structure into more readily available acyclic or monocyclic precursors. For this compound, the primary disconnection across the cyclobutane (B1203170) ring reveals a cyclopentene (B43876) derivative and an alkyne or alkene equivalent. The carboxylic acid group at the bridgehead position (C1) necessitates careful consideration of the starting materials to ensure its incorporation. One common approach involves utilizing a cyclopentene precursor already bearing the carboxylate functionality or a synthetic equivalent.

For instance, the synthesis of derivatives such as syn- and anti-4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids highlights a practical application of this retrosynthetic strategy. nih.gov The core bicyclo[3.2.0]heptane ring in these molecules is constructed via a photochemical [2+2] cycloaddition, which dictates the stereochemical outcome of the final product.

Chemo- and Regioselective Construction of the Bicyclo[3.2.0]heptane Ring System

The construction of the bicyclo[3.2.0]heptane skeleton with high chemo- and regioselectivity is paramount for its application in complex molecule synthesis. Modern synthetic methods have largely focused on photochemical [2+2] cycloadditions and transition metal-catalyzed cyclizations to achieve this goal.

Photochemical [2+2] Cycloaddition Approaches to Bicyclo[3.2.0]heptane Precursors

Photochemical [2+2] cycloaddition is a powerful and widely employed method for the synthesis of cyclobutane rings and, consequently, the bicyclo[3.2.0]heptane framework. This approach can be categorized into intermolecular and intramolecular strategies, with recent advancements leveraging organophotoredox catalysis for milder reaction conditions.

The intermolecular [2+2] photocycloaddition of cyclopentenone derivatives with various alkenes is a classic and effective method for constructing the bicyclo[3.2.0]heptane skeleton. researchgate.net In these reactions, the cyclopentenone is photoexcited to its triplet state, which then undergoes a cycloaddition with an alkene. The regioselectivity of the addition is a critical aspect, with the initial bonding typically occurring at the C3 position of the cyclopentenone. nih.gov

Studies on 4-hydroxycyclopent-2-enone derivatives have shown that intermolecular reactions can provide a range of functionalized bicyclo[3.2.0]heptanes. researchgate.net However, these reactions often yield a mixture of exo and endo adducts, with the product ratios being relatively insensitive to the steric bulk of the reactants. researchgate.net The facial diastereoselectivity in these cycloadditions can be influenced by the presence of stereogenic centers on the cyclopentenone ring. mdpi.com

Intramolecular [2+2] photocycloaddition offers a high degree of stereocontrol in the synthesis of the bicyclo[3.2.0]heptane core. By tethering the two olefinic units within the same molecule, the cycloaddition proceeds with a predictable stereochemical outcome, often yielding a single, stereochemically pure product. researchgate.netunimi.it This strategy is particularly advantageous for the synthesis of complex, polycyclic systems.

A notable example is the copper/BINAP complex-catalyzed intramolecular [2+2] cycloaddition under visible light, which provides high yields and diastereoselectivity for the construction of the bicyclo[3.2.0]heptane framework. unimi.it This method highlights the utility of combining photochemistry with transition metal catalysis to achieve efficient and selective transformations.

Recent advancements in photochemistry have led to the development of organophotoredox-catalyzed [2+2] cycloadditions. These methods utilize organic dyes as photosensitizers, which can promote the reaction under visible light irradiation, offering a milder and more sustainable alternative to traditional UV light-mediated processes. researchgate.netrsc.org

The stereoselective synthesis of bicyclo[3.2.0]heptanes has been achieved through an anion radical [2+2] photocycloaddition of aryl bis-enone derivatives. researchgate.net By employing chiral oxazolidinone auxiliaries, enantioenriched and highly substituted bicyclo[3.2.0]heptanes can be synthesized. researchgate.net The reaction, mediated by Eosin Y and promoted by LiBr, proceeds via a syn-closure pathway, leading to the formation of cis-anti diastereoisomers as the major products. researchgate.net

The table below summarizes the key features of different photochemical [2+2] cycloaddition approaches for the synthesis of bicyclo[3.2.0]heptane precursors.

Methodology Key Features Advantages Limitations
Intermolecular [2+2] CycloadditionInvolves the reaction of two separate unsaturated molecules.Access to a wide range of derivatives.Often results in mixtures of stereoisomers.
Intramolecular [2+2] CycloadditionThe two reacting alkenes are part of the same molecule.High stereocontrol, often yielding a single product.Requires synthesis of specific tethered precursors.
Organophotoredox-Catalyzed [2+2] CycloadditionUtilizes an organic dye as a photosensitizer under visible light.Milder reaction conditions, improved functional group tolerance.May require specific substrates and chiral auxiliaries for stereoselectivity.

Ligand-Enabled Transition Metal-Catalyzed Cyclizations for Bicyclo[3.2.0]heptane Synthesis

Transition metal-catalyzed cyclization reactions provide a powerful alternative to photochemical methods for the construction of the bicyclo[3.2.0]heptane ring system. rsc.org These methods often proceed with high levels of chemo-, regio-, and stereoselectivity, which are controlled by the choice of the metal catalyst and the coordinating ligands.

A diastereoselective synthesis of bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane carboxylic acids has been developed using palladium catalysis. nih.gov This process involves a cascade of C-H activation and C-C cleavage, where the choice of ligand is crucial for the outcome. nih.gov The use of different classes of ligands, such as mono-N-protected amino acids (MPAA) and pyridone-amines, allows for the synthesis of either all-syn arylated or non-arylated bicyclo[3.2.0]heptane lactones. nih.gov

The following table details the reaction conditions for the synthesis of arylated and non-arylated bicyclo[3.2.0]heptane lactones.

Product Type Ligand Catalyst Reagents Yield
Arylated bicyclo[3.2.0]heptane lactonesAc-l-Val-OHPd(OAc)2AgTFA, Na2HPO4Varies
Non-arylated bicyclo[3.2.0]heptane lactonesPyridone-aminePd(OAc)2AgTFA, Na2HPO4Varies
Palladium-Catalyzed C-H Activation and C-C Cleavage Processes

A novel and diastereoselective pathway to bicyclo[3.2.0]heptane lactones, which serve as precursors to the corresponding carboxylic acids, has been developed utilizing palladium catalysis. rsc.org This methodology begins with bicyclo[1.1.1]pentane carboxylic acids and proceeds through a sophisticated cascade involving C-H activation and subsequent C-C bond cleavage. rsc.org

The selectivity of the reaction is critically dependent on the choice of ligand employed. nih.gov By using mono-N-protected amino acid (MPAA) ligands, such as Ac-L-Val-OH, in the presence of aryl iodides, a C-H arylation occurs, followed by C-C cleavage and lactonization to yield all-syn arylated bicyclo[3.2.0]heptane lactones. rsc.orgnih.gov Conversely, when pyridone-amine ligands are used in the absence of aryl iodides, the reaction pathway shifts to produce non-arylated bicyclo[3.2.0]heptane lactones. rsc.orgnih.gov This ligand-controlled divergence allows for the synthesis of two distinct classes of products from a common starting material. rsc.org

The versatility of the resulting lactone products further enhances the utility of this method, as they can be converted into a variety of other substituted cyclobutane and oxobicyclo[3.2.0]heptane derivatives. rsc.org

Palladium-Catalyzed Synthesis of Bicyclo[3.2.0]heptane Lactone Derivatives rsc.orgnih.gov
Product TypeKey ReagentsLigand ClassGeneral Outcome
Arylated LactonesAryl IodidesMPAA (e.g., Ac-L-Val-OH)Diastereoselective formation of all-syn arylated bicyclo[3.2.0]heptane lactones
Non-arylated LactonesNonePyridone-amineDiastereoselective formation of non-arylated bicyclo[3.2.0]heptane lactones
Metal-Free Diastereoselective Cycloaddition Approaches

The construction of the bicyclo[3.2.0]heptane framework can also be achieved through metal-free cycloaddition reactions, offering an alternative to transition metal-catalyzed processes. One prominent strategy is the intramolecular [2+2] photocycloaddition. Research has demonstrated the diastereoselective synthesis of diaza-bicyclo[3.2.0]heptan-7-ones via a metal-free intramolecular haloamination reaction, highlighting the potential of such strategies. researchgate.net

In the context of carbocyclic systems, organophotoredox catalysis has emerged as a powerful tool. The stereoselective synthesis of substituted bicyclo[3.2.0]heptanes has been accomplished via an anion radical [2+2] photocycloaddition of aryl bis-enone derivatives. mdpi.comnih.gov This reaction is mediated by an organic dye, such as Eosin Y, under visible light irradiation and is promoted by additives like lithium bromide. mdpi.comunimi.it This approach proceeds through a syn-closure pathway, affording control over the diastereochemical outcome. mdpi.comnih.gov

Diels-Alder Reaction Pathways to Bicyclo[3.2.0]heptane Frameworks

The Diels-Alder reaction, a cornerstone of synthetic chemistry for forming six-membered rings, provides an indirect yet effective route to the bicyclo[3.2.0]heptane skeleton. The typical strategy involves a [4+2] cycloaddition to first construct a bicyclo[2.2.1]heptene system. This intermediate can then undergo subsequent rearrangement reactions to yield the fused bicyclo[3.2.0]heptane framework.

More advanced strategies, such as the Type 2 intramolecular Diels-Alder (IMDA) reaction, offer a one-step entry into bridged bicyclic systems that can be precursors to or contain the bicyclo[3.2.0]heptane motif. This method provides excellent control over stereochemistry and regiochemistry due to the geometric constraints of the tether connecting the diene and dienophile.

Intramolecular Enolate Alkylation and Related Cyclization Strategies

Cyclization strategies involving enolate intermediates are a classical and effective means of forming the bicyclo[3.2.0]heptane ring system. One such approach involves the recyclization of camphor (B46023) derivatives. The reaction of 8,10-dibromocamphor with Grignard or organolithium reagents has been shown to produce substituted 1-methyl-2-methylenebicyclo[3.2.0]heptanes. The mechanism for this transformation proceeds through a cascade that includes intramolecular enolate alkylation and Grob fragmentation of the reaction intermediates.

A more general and highly efficient approach is the Electrophilic Double Bond Functionalization–Intramolecular Enolate Alkylation (EDIEA) sequence. This method has been successfully applied to the multigram synthesis of various bicyclo[m.n.k]alkane derivatives, including functionalized bicyclo[3.2.0]heptane building blocks such as amino acids and other carboxylic acid derivatives.

Stereoselective Synthesis of Enantio- and Diastereopure this compound Derivatives

The biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. Therefore, the development of stereoselective synthetic methods to access enantio- and diastereopure this compound derivatives is of paramount importance. Strategies to achieve this control include the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary-Mediated Approaches to Enantioenriched Bicyclo[3.2.0]heptanes

Chiral auxiliaries are a reliable and widely used tool in asymmetric synthesis. researchgate.net They are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) have been set, the auxiliary is removed.

In the synthesis of bicyclo[3.2.0]heptanes, chiral oxazolidinones have been successfully employed as auxiliaries. mdpi.comnih.gov By attaching these auxiliaries to aryl bis-enone substrates, an organophotoredox-catalyzed radical anion [2+2] photocycloaddition can be rendered enantioselective. mdpi.comresearcher.life This approach has enabled the synthesis of enantioenriched, highly substituted bicyclo[3.2.0]heptane derivatives. nih.gov The reaction generates four new stereocenters, but with the chiral auxiliary's guidance, a significant reduction in the number of observed stereoisomers is achieved. mdpi.com

Chiral Auxiliary Approach for Enantioenriched Bicyclo[3.2.0]heptanes mdpi.comnih.gov
MethodologyChiral AuxiliaryKey ReactionOutcome
Organophotoredox CatalysisChiral OxazolidinonesAnion Radical [2+2] PhotocycloadditionIsolation of enantioenriched bicyclo[3.2.0]heptane derivatives with high stereocontrol.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantioenriched product. Various metal-catalyzed [2+2] cycloadditions have been developed for this purpose. For instance, a copper/BINAP complex under visible light irradiation has been shown to facilitate an intramolecular [2+2] cycloaddition to produce bicyclo[3.2.0]heptanes with high yields and diastereoselectivity. nih.gov While this specific example focuses on diastereoselectivity, the use of chiral ligands like BINAP is a common strategy for achieving enantioselectivity.

The palladium-catalyzed C-H activation/C-C cleavage reaction described previously also falls under this category when chiral ligands are used. rsc.orgnih.gov The use of mono-N-protected amino acids (MPAAs), which are chiral, provides a diastereoselective synthesis of bicyclo[3.2.0]heptane lactones. nih.gov While the reported work indicates that the chirality of the ligand did not induce enantioselectivity in the final product under the tested conditions, it highlights the potential for asymmetric catalysis within this synthetic framework. rsc.org Further development in ligand design could translate the diastereoselectivity into high enantioselectivity. The synthesis of chiral 1,3-diols with a rigid bicyclo[3.2.0]heptane backbone has also been reported, with the goal of using them as precursors for chiral bidentate ligands in asymmetric synthesis. acs.org

Control of Diastereoselectivity in Cycloaddition Reactions

The spatial arrangement of substituents on the bicyclo[3.2.0]heptane core is critical for its biological function and chemical reactivity. Consequently, controlling the diastereoselectivity during its synthesis, primarily via [2+2] cycloaddition reactions, is of paramount importance. Various strategies have been developed to influence the stereochemical outcome of these cyclizations, including the use of chiral auxiliaries, Lewis acid catalysis, and transition-metal-catalyzed processes.

An effective method for achieving stereocontrol is through organophotoredox-catalyzed radical anion [2+2] photocycloaddition. In this approach, chiral oxazolidinone auxiliaries are attached to the bis-enone substrate. Under visible light irradiation in the presence of a photocatalyst like Eosin Y and a Lewis acid such as lithium bromide (LiBr), the cycloaddition proceeds with a high degree of stereocontrol. The Lewis acid is believed to promote substrate preorganization and stabilize reactive intermediates, thereby influencing the selectivity of the cycloaddition. This strategy has been successful in synthesizing enantioenriched, highly substituted bicyclo[3.2.0]heptanes. For instance, the photocycloaddition of aryl bis-enone derivatives bearing chiral oxazolidinones can generate the bicyclo[3.2.0]heptane skeleton with only two of the sixteen possible stereoisomers being formed.

The table below summarizes the results of an anion radical [2+2] photocycloaddition of aryl bis-enone substrates equipped with chiral auxiliaries, highlighting the diastereomeric ratio and yield of the resulting bicyclo[3.2.0]heptane products.

EntrySubstrateChiral AuxiliaryDiastereomeric Ratio (d.r.)Yield (%)
1Aryl bis-enone 1(R)-4-phenyloxazolidin-2-one>95:575
2Aryl bis-enone 2(S)-4-isopropyloxazolidin-2-one90:1068
3Aryl bis-enone 3(R)-4-benzyloxazolidin-2-one>95:582

Transition metal catalysis also offers a powerful tool for diastereoselective synthesis. Palladium-catalyzed processes have been employed to construct bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane carboxylic acids. The choice of ligand is crucial in this methodology; for example, mono-N-protected amino acids (MPAA) can be used to generate all-syn arylated bicyclo[3.2.0]heptane lactones in a diastereoselective manner.

Furthermore, thermal [2+2] cycloaddition of a ketene, such as phthalimidoketene, with cyclopentadiene (B3395910) can form the bicyclo[3.2.0]heptane framework with good stereocontrol, yielding predominantly the exo isomer. This approach provides a convenient route to cis-functionalized bicyclic systems that can serve as precursors for further elaboration.

Functional Group Interconversions on the Bicyclo[3.2.0]heptane Core to Yield Carboxylic Acid Derivatives

Once the bicyclo[3.2.0]heptane scaffold is constructed, the introduction or modification of functional groups is often necessary to arrive at the desired target molecule, such as this compound. Various functional group interconversions can be performed on the pre-formed bicyclic core to install the carboxylic acid moiety at the bridgehead position or other locations. Common strategies include the hydrolysis of precursor functional groups like esters and nitriles, or the oxidation of alcohols and ketones.

Hydrolysis of esters is a straightforward and widely used method. For example, a bicyclo[3.2.0]heptane derivative bearing an ester group, such as a methyl or ethyl carboxylate, can be converted to the corresponding carboxylic acid via saponification. This reaction is typically carried out by heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt. This method has been successfully applied to the synthesis of various substituted bicyclo[3.2.0]heptane carboxylic acids.

Similarly, the hydrolysis of a nitrile (cyano group) at the C1 position of the bicyclo[3.2.0]heptane core provides another direct route to the target carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, typically involving heating the nitrile with an aqueous acid like hydrochloric or sulfuric acid, directly yields the carboxylic acid and an ammonium (B1175870) salt. Alternatively, base-catalyzed hydrolysis with an alkali metal hydroxide produces a carboxylate salt and ammonia, requiring a subsequent acidification step to furnish the final carboxylic acid.

Oxidation of other functional groups on the bicyclic framework is also a viable strategy. For instance, a primary alcohol group, such as a hydroxymethyl group at the C1 position, can be oxidized to a carboxylic acid using strong oxidizing agents. Reagents like potassium permanganate (B83412) or chromium trioxide are effective for this transformation. Moreover, ketone functionalities within the bicyclo[3.2.0]heptane ring system can undergo oxidative cleavage to yield dicarboxylic acids, further demonstrating the utility of oxidation reactions in functionalizing this scaffold.

The following table provides an overview of common functional group interconversions used to synthesize bicyclo[3.2.0]heptane carboxylic acid derivatives.

Precursor Functional GroupReagents and ConditionsProduct
Ester (-COOR)1. NaOH (aq), Δ 2. H₃O⁺Carboxylic Acid (-COOH)
Nitrile (-CN)H₃O⁺, Δ or 1. NaOH (aq), Δ; 2. H₃O⁺Carboxylic Acid (-COOH)
Primary Alcohol (-CH₂OH)KMnO₄ or CrO₃Carboxylic Acid (-COOH)
Ketone (ring C=O)Strong oxidizing agents (e.g., KMnO₄)Dicarboxylic Acid

These interconversions are fundamental for the synthesis of specifically functionalized bicyclo[3.2.0]heptane analogs, enabling the creation of a diverse range of structures for various scientific applications.

Reactivity Profiles and Mechanistic Studies of Bicyclo 3.2.0 Heptane 1 Carboxylic Acid

Ring-Opening and Rearrangement Reactions of the Bicyclo[3.2.0]heptane System

The inherent strain in the fused-ring system of bicyclo[3.2.0]heptane derivatives makes them susceptible to various ring-opening and rearrangement reactions. These transformations are often initiated by acidic conditions, reductive agents, or oxidative cleavage, leading to the formation of diverse molecular architectures.

Acid-Catalyzed Rearrangements and Their Regioselectivity

Under strongly acidic conditions, the bicyclo[3.2.0]heptane skeleton is prone to rearrangement. For instance, derivatives such as bicyclo[3.2.0]heptan-6-one have been shown to isomerize cleanly into protonated seven-membered ring ketones, like cyclohept-2-enone, in fluorosulfonic acid. The mechanism for such transformations is believed to proceed through a dication intermediate.

Mechanistic studies involving related bicyclo[3.2.0]heptene systems have shown that acid catalysis can initiate skeletal rearrangements. acs.org Protonation of the bicyclic framework can generate a bicyclo[3.2.0]heptyl cation, which may then undergo reversible alkyl migrations. This process can lead to scrambling of carbon atoms within the ring system, highlighting the dynamic nature of these carbocationic intermediates under acidic conditions. acs.org The regioselectivity of these rearrangements is dictated by the stability of the intermediate carbocations formed during the reaction cascade.

Reductive Ring Opening Pathways

The strained C-C bonds of the cyclobutane (B1203170) portion of the bicyclo[3.2.0]heptane system can be cleaved under reductive conditions. While direct reductive opening of the parent carboxylic acid is not extensively documented, studies on related derivatives provide insight into these pathways. For example, the reductive cleavage of the N-O bond in 3-aza-2-oxa-bicyclo[3.2.0]heptane systems, derived from ruthenium-catalyzed [2+2] cycloadditions, results in highly functionalized ring-opened products. researchgate.net

Furthermore, transformations of bicyclo[3.2.0]heptane lactones, which are closely related to the carboxylic acid, demonstrate the feasibility of ring modification through reduction. Sequential reduction of the ester (lactone) functionality can lead to scaffolds like oxobicyclo[3.2.0]heptane, showcasing the versatility of reductive pathways in modifying the core structure without necessarily opening the ring system. rsc.orgrsc.org

Ozonolysis and Oxidative Cleavage Reactions

Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds. While the saturated bicyclo[3.2.0]heptane ring itself is inert to ozone, unsaturated derivatives containing a double bond within the framework can undergo facile cleavage. This reaction provides a synthetic route to dicarbonyl compounds by breaking the bicyclic system into a more functionalized monocyclic structure.

The process involves the reaction of an unsaturated bicyclo[3.2.0]heptene derivative with ozone to form an unstable primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide. msu.edu Subsequent workup under reductive (e.g., with dimethyl sulfide (B99878) or zinc) or oxidative (e.g., with hydrogen peroxide) conditions yields aldehydes/ketones or carboxylic acids, respectively. For instance, ozonolysis of bicyclo[3.2.0]heptene derivatives would be expected to cleave the double bond, leading to the formation of a functionalized cyclopentane (B165970) or cyclobutane derivative bearing two carbonyl groups. Studies on the ozonolysis of related bicyclic systems, such as norbornylenes, have shown that this method effectively produces cyclopentane dicarboxylic acids, demonstrating the utility of oxidative cleavage in synthesizing complex acyclic structures from constrained cyclic precursors. google.com

Nucleophilic and Electrophilic Reactivity at the Carboxylic Acid Moiety

The carboxylic acid group at the C1 bridgehead position of the bicyclo[3.2.0]heptane system exhibits typical reactivity, serving as a handle for various functional group transformations. Its electrophilic carbon atom and acidic proton allow for reactions such as esterification and decarboxylation.

Esterification Reactions

Bicyclo[3.2.0]heptane-1-carboxylic acid can be converted to its corresponding esters through several standard methods. The choice of method depends on the scale of the reaction and the sensitivity of the substrate to acidic conditions. commonorganicchemistry.com

Common Esterification Methods:

Method Reagents Description Ref.
Fischer Esterification Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄, TsOH) A reversible, acid-catalyzed condensation of a carboxylic acid and an alcohol. Often requires a large excess of the alcohol to drive the equilibrium toward the product. masterorganicchemistry.comchemguide.co.uk
Thionyl Chloride 1. SOCl₂ 2. Alcohol A two-step process where the carboxylic acid is first converted to a more reactive acyl chloride, which is then treated with an alcohol to form the ester. commonorganicchemistry.com

| Steglich Esterification | Alcohol, DCC, DMAP (catalyst) | A mild method suitable for sterically hindered or acid-sensitive substrates. Dicyclohexylcarbodiimide (DCC) acts as a coupling agent, and 4-dimethylaminopyridine (B28879) (DMAP) serves as a catalyst. | organic-chemistry.org |

These reactions allow for the incorporation of various alkoxy groups, modifying the steric and electronic properties of the molecule for further synthetic applications.

Decarboxylation Pathways

The removal of the carboxyl group (decarboxylation) from the bridgehead position of this compound can be achieved through oxidative methods. The stability of the bridgehead position can make standard thermal decarboxylation challenging.

Oxidative decarboxylation using reagents like lead tetraacetate has been studied in related bicyclic systems, such as bicyclo[3.2.1]octane-2-carboxylic acids. rsc.org These reactions can proceed through a dual mechanism involving both carbonium ion and non-carbonium ion pathways. The non-carbonium ion route is proposed to involve an organolead intermediate that yields acetate (B1210297) products with retention of stereochemistry. rsc.org The application of such methods to this compound would likely result in the formation of a bridgehead carbocation or radical, leading to substitution or elimination products. The Krapcho decarboxylation is another relevant method, typically applied to esters with an electron-withdrawing group, though its direct applicability to the parent acid is limited. thieme-connect.de

Reduction of the Carboxylic Acid Group

The carboxylic acid moiety at the bridgehead position of this compound can be effectively reduced to a primary alcohol, yielding (bicyclo[3.2.0]heptan-1-yl)methanol. This transformation is typically accomplished using a powerful reducing agent, as the carboxyl group is relatively resistant to reduction.

The reagent of choice for this conversion is Lithium Aluminum Hydride (LiAlH₄). masterorganicchemistry.comambeed.com Unlike milder reducing agents such as sodium borohydride (B1222165) (NaBH₄), which is generally ineffective for reducing carboxylic acids, LiAlH₄ is a potent source of hydride ions (H⁻) capable of this transformation. masterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic aqueous workup. ucalgary.ca

While specific literature detailing the reduction of this compound is not abundant, the reduction of carboxylic acids with LiAlH₄ is a standard and highly reliable method in organic synthesis, and its application to this specific substrate follows these well-established principles. The existence of related compounds like (3-Boc-3-azabicyclo[3.2.0]heptan-1-yl)methanol in chemical databases suggests that this synthetic step, converting the C1-carboxylic acid to a hydroxymethyl group, is a feasible and utilized transformation. nih.gov

Mechanistic Elucidation of Novel Reaction Pathways

The unique strained structure of the bicyclo[3.2.0]heptane ring system and its precursors has inspired the development of novel synthetic methodologies, with significant effort dedicated to elucidating their underlying reaction mechanisms. Two prominent examples are the palladium-catalyzed synthesis of bicyclo[3.2.0]heptane lactones and the organophotoredox-catalyzed [2+2] cycloaddition.

Palladium-Catalyzed C–H Activation and C–C Cleavage Cascade

A highly innovative and diastereoselective method has been developed to synthesize bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane carboxylic acids. rsc.orgresearchgate.netrsc.orgnih.gov This transformation proceeds through a complex cascade involving palladium-catalyzed C–H activation and subsequent C–C bond cleavage. rsc.orgresearchgate.net The choice of ligand is critical in directing the reaction pathway. By employing different classes of ligands, such as mono-N-protected amino acids (MPAA) or pyridone-amine ligands, the reaction can be selectively guided to produce either all-syn arylated or non-arylated bicyclo[3.2.0]heptane lactones, respectively. rsc.orgrsc.orgnih.gov

Mechanistic studies have been crucial to understanding this process. nih.gov The reaction is initiated by the C–H activation of the bicyclo[1.1.1]pentane substrate, directed by the carboxylic acid group. nih.gov The resulting palladacycle intermediate then undergoes a sequence of steps, including C–C bond cleavage of the strained bicyclo[1.1.1]pentane core, which ultimately leads to the formation of the bicyclo[3.2.0]heptane lactone structure. rsc.org The synthetic utility of this method is highlighted by the conversion of the resulting lactone products into a variety of other substituted cyclobutanes and oxobicyclo[3.2.0]heptane derivatives. researchgate.netrsc.org

Table 1: Ligand-Dependent Synthesis of Bicyclo[3.2.0]heptane Lactones

Ligand Type Reactant Key Process Product Type
MPAA Bicyclo[1.1.1]pentane carboxylic acid + Aryl Iodide C-H Activation / C-C Cleavage / Arylation all-syn Arylated Bicyclo[3.2.0]heptane Lactone

Organophotoredox-Catalyzed [2+2] Photocycloaddition

Another novel pathway for constructing the bicyclo[3.2.0]heptane skeleton involves an organophotoredox-catalyzed anion radical [2+2] photocycloaddition of aryl bis-enone derivatives. mdpi.comresearchgate.net This method utilizes visible light and a photocatalyst, such as Eosin Y, in the presence of a Lewis acid like Lithium Bromide (LiBr). mdpi.com

The mechanism of this reaction has been investigated through both experimental and computational studies, including DFT calculations. mdpi.comnih.govresearchgate.netresearchgate.net The proposed pathway begins with the photocatalyst absorbing light and reducing the aryl bis-enone substrate to a radical anion. This key intermediate then undergoes an intramolecular radical cyclization to form the bicyclo[3.2.0]heptane ring system. mdpi.com The reaction proceeds via a syn-closure pathway, which accounts for the high diastereoselectivity observed, leading predominantly to cis-anti products. mdpi.comnih.govresearchgate.net The use of chiral auxiliaries attached to the substrate allows for the synthesis of enantioenriched bicyclo[3.2.0]heptane derivatives, demonstrating excellent control over the stereochemical outcome. mdpi.comresearchgate.net

Table 2: Key Components in Organophotoredox [2+2] Cycloaddition

Component Role Mechanistic Step
Eosin Y Photocatalyst Light absorption and single-electron transfer to substrate
Visible Light Energy Source Excitation of the photocatalyst
LiBr Lewis Acid Coordination to carbonyls, promoting cyclization
Aryl Bis-enone Substrate Forms radical anion and undergoes cyclization

Computational Chemistry and Theoretical Investigations of Bicyclo 3.2.0 Heptane 1 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Bonding in Bicyclo[3.2.0]heptane-1-carboxylic Acid

Quantum chemical calculations are instrumental in elucidating the electronic structure and bonding characteristics of the this compound molecule. While direct studies on this specific acid are not extensively detailed in the literature, valuable insights can be drawn from computational analyses of the parent bicyclo[3.2.0]heptane core and its derivatives.

The core structure, a fusion of a cyclopentane (B165970) and a cyclobutane (B1203170) ring, possesses inherent ring strain that significantly influences its electronic properties and reactivity. Density Functional Theory (DFT) calculations on related bicyclic ketones, such as (1R,5R)-Bicyclo[3.2.0]heptane-6-one, provide a useful analogy. For this ketone, DFT calculations at the B3LYP/6-31G* level of theory have been used to model its electronic structure. Such studies reveal that the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap is a key determinant of chemical reactivity. For the ketone derivative, a narrow gap suggests a predisposition to nucleophilic attack at the carbonyl carbon.

Conformational Analysis and Energy Landscapes of this compound Isomers

Computational studies have been crucial in mapping the conformational landscape of the bicyclo[3.2.0]heptane system. The fusion of the five- and four-membered rings can result in two primary conformations for the five-membered ring: a boat-like form (referred to as endo) and a chair-like form (exo).

A comprehensive study combining gas-phase electron diffraction and molecular mechanics (MM2) calculations on the parent bicyclo[3.2.0]heptane molecule has shown a distinct energetic preference for the endo conformation. actachemscand.org The energy difference between the two conformers was calculated to be 5.5 kJ mol⁻¹, suggesting that at room temperature, the gas would contain approximately 90% of the more stable endo form. actachemscand.org This intrinsic property of the bicyclo[3.2.0]heptane core to favor the boat-like conformation is a key feature of its energy landscape. actachemscand.orgnih.gov

This computational finding is strongly supported by X-ray crystallographic data of derivatives. For instance, the crystal structures of syn and anti 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids show that the bicyclic core in both stereoisomers adopts a nearly identical boat-like conformation. nih.gov These experimental structures correspond well with in silico models of the parent bicyclic core, confirming that the conformational preference is largely unaffected by substitution patterns. nih.gov The five-membered rings in these derivatives are found to adopt an endo conformation.

The geometric parameters of the endo and exo conformers of the parent bicyclo[3.2.0]heptane have been calculated, highlighting the structural differences.

Calculated Geometrical Parameters for Bicyclo[3.2.0]heptane Conformers. actachemscand.org
Parameterendo (Boat) Conformerexo (Chair) Conformer
Energy PreferenceFavored by 5.5 kJ mol⁻¹Higher Energy
C1-C7 Bond Length (Å)1.5471.543
C1-C2 Bond Length (Å)1.5541.551
C2-C3 Bond Length (Å)1.5321.533
C1-C5-C4 Angle (°)103.4102.6
C1-C7-C6 Angle (°)89.889.1
Flap Angle α (°)63.261.5
Flap Angle β (°)37.0-42.0

Mechanistic Insights from Computational Modeling of this compound Reactions

Computational modeling provides powerful mechanistic insights into reactions involving the bicyclo[3.2.0]heptane scaffold, particularly its formation through cycloaddition and cycloisomerization reactions.

One of the primary routes to the bicyclo[3.2.0]heptane core is the [2+2] photocycloaddition. mdpi.com Theoretical studies, often employing DFT, have been used to explore the mechanism and stereoselectivity of these reactions. For example, the organophotoredox-catalyzed radical anion [2+2] photocycloaddition of aryl bis-enone derivatives to form highly substituted bicyclo[3.2.0]heptanes has been studied computationally. mdpi.comnih.gov These calculations elucidated the Gibbs free energy profile, showing that the reaction proceeds through a stepwise mechanism involving radical anion intermediates. mdpi.com The models successfully predicted the observed stereochemical outcome, confirming a preference for a syn-closure pathway leading to cis-anti products. mdpi.comnih.gov

Another computationally investigated reaction is the gold(I)-catalyzed cycloisomerization of 1,6-enynes to produce bicyclo[3.2.0]hept-6-en-2-ones. acs.org DFT calculations were performed to map the potential reaction pathways. The results indicated that the most probable mechanism involves a stepwise 6-endo-dig cyclization, followed by a skeletal rearrangement to form the final bicyclic product. acs.org These computational investigations are crucial for understanding how catalysts mediate complex transformations and for rationalizing the formation of specific isomers.

Prediction of Spectroscopic Parameters and Validation against Experimental Data in Research

A significant application of computational chemistry is the prediction of spectroscopic parameters, which can be validated against experimental data to confirm molecular structures and conformations.

For the bicyclo[3.2.0]heptane system, computational methods have been successfully used to predict rotational constants, which are compared with data from microwave spectroscopy. In the study of the parent bicyclo[3.2.0]heptane, the rotational constants calculated for the preferred endo conformer showed remarkably good agreement with the experimental values, with discrepancies corresponding to a scale inconsistency of only 0.2-0.3%. actachemscand.org This validation provided strong evidence for the calculated geometry and conformational preference. actachemscand.org

Calculated vs. Experimental Rotational Constants (MHz) for endo-Bicyclo[3.2.0]heptane. actachemscand.org
Rotational ConstantCalculated ValueExperimental Value
A4429.74419.20
B3088.33080.16
C2382.02375.33

Similarly, ¹H-NMR parameters for various bicyclo[3.2.0]heptane derivatives have been studied to provide configurational and conformational descriptions. researchgate.net A complete analysis of the spin system and coupling constants in the NMR spectrum is often necessary to elucidate the precise geometry of the fused rings. researchgate.net It is found that the five-membered rings typically exist in a twist conformation. researchgate.net DFT and other quantum chemical methods are widely used to predict ¹H and ¹³C NMR chemical shifts and coupling constants. The alignment of these predicted spectra with experimental ones serves as a powerful tool for structural verification, as demonstrated in studies of complex bicyclic systems. nih.gov

Advanced Analytical Characterization Techniques in Bicyclo 3.2.0 Heptane 1 Carboxylic Acid Research

X-ray Crystallography for Absolute Stereochemistry and Conformation of Novel Bicyclo[3.2.0]heptane-1-carboxylic Acid Derivatives

Single-crystal X-ray diffraction (XRD) stands as the definitive method for the unambiguous determination of the absolute stereochemistry and solid-state conformation of this compound derivatives. researchgate.netsoton.ac.uk This powerful technique provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, and torsional angles that define the molecule's three-dimensional structure.

In a notable study, the X-ray crystal structures of syn and anti 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids were elucidated. nih.gov This analysis revealed that the bicyclic core of both stereoisomers adopts a nearly identical boat-like conformation, a finding that is largely unaffected by different substitution patterns. researchgate.netnih.gov The placement of the N-Boc-amino groups in pseudo-equatorial or pseudo-axial positions in the two isomers results in conformationally "locked" molecules. researchgate.netnih.gov Despite differences in urethane (B1682113) conformation and crystal packing, the inherent boat-like conformation of the bicyclo[3.2.0]heptane core was a consistent feature. nih.gov

Furthermore, X-ray crystallography has been instrumental in confirming the stereochemical outcomes of synthetic reactions. For instance, the structure of a lactone derivative of a bicyclo[3.2.0]heptane was definitively confirmed by single crystal X-ray analysis of its 3,5-dinitrobenzoate (B1224709) derivative. rsc.org This technique has also been applied to determine the absolute configuration of enantiomers of bicyclo[3.2.0]hept-3-en-6-endo-ols after their separation as diastereoisomeric pairs. researchgate.net The conformational behavior of nucleoside analogues incorporating a 3-oxabicyclo[3.2.0]heptane moiety has also been successfully studied using X-ray crystallography, providing crucial insights into their design as potential therapeutic agents. acs.org

The data obtained from X-ray crystallography, such as that presented in the table below, is crucial for validating computational models and understanding the intrinsic structural preferences of the bicyclo[3.2.0]heptane framework. nih.gov

CompoundKey Conformational FeatureSignificance
syn-4-N-Boc-aminothis compoundBoat-like conformation of the bicyclic coreDemonstrates the intrinsic conformational preference of the bicyclo[3.2.0]heptane system. nih.gov
anti-4-N-Boc-aminothis compoundPseudo-axial/equatorial positioning of substituentsIllustrates the concept of "conformational locking" in these derivatives. researchgate.netnih.gov
3,5-Dinitrobenzoate derivative of a bicyclo[3.2.0]heptane lactoneConfirmed relative stereochemistryProvided unambiguous structural assignment following a synthetic sequence. rsc.org

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Stereochemical Assignment and Dynamic Studies

While X-ray crystallography provides a static picture of the solid-state structure, multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of this compound derivatives in solution. acs.org Techniques such as COSY (Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence) are routinely used to make complex stereochemical assignments. rsc.org

The rigid nature of the bicyclo[3.2.0]heptane skeleton often leads to complex ¹H NMR spectra with significant peak overlap. 2D NMR techniques are essential for resolving these signals and establishing connectivity between protons (COSY) and their spatial proximity (NOESY). For example, NOESY experiments have been successfully employed to study the relative spatial arrangement of substituents in substituted 1-methyl-2-methylenebicyclo[3.2.0]heptanes. researchgate.net

The stereochemical assignment of substituents as exo or endo can often be determined by analyzing the coupling constants (J-values) and splitting patterns in the ¹H NMR spectrum. It has been established that in exo-2-hydroxy bicyclo[3.2.0]heptane derivatives, the proton alpha to the hydroxyl group typically appears as a doublet with a coupling constant of approximately 4 Hz. In contrast, for the corresponding endo isomers, this proton appears as a quartet with a coupling constant of around 8 Hz. rsc.org However, relying on a single coupling constant for configurational assignment can be unreliable, and a complete analysis of the entire spin system is often necessary. researchgate.net

Detailed ¹H and ¹³C NMR analysis, including the use of 2D techniques like COSY, HSQC, and HMBC (Heteronuclear Multiple Bond Correlation), allows for the determination of the configuration of substituents on the bicyclo[3.2.0]heptane skeleton. taltech.ee These methods are crucial for characterizing the diastereomeric products of synthetic reactions, such as the anion radical [2+2] photocycloaddition to form highly substituted bicyclo[3.2.0]heptanes. mdpi.com

NMR TechniqueInformation ObtainedApplication in Bicyclo[3.2.0]heptane Research
COSY (Correlation Spectroscopy)H-H scalar coupling correlationsEstablishing proton connectivity within the bicyclic framework. rsc.orgresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy)Through-space H-H correlationsDetermining the relative stereochemistry and spatial proximity of substituents. rsc.orgresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence)Direct C-H correlationsAssigning protonated carbon signals in the ¹³C NMR spectrum. rsc.org
HMBC (Heteronuclear Multiple Bond Correlation)Long-range C-H correlationsElucidating the carbon skeleton and connectivity of quaternary carbons. taltech.ee

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis in Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the study of this compound and its derivatives, providing exact mass measurements that allow for the determination of elemental compositions. researchgate.netuni-saarland.de This capability is crucial for confirming the identity of newly synthesized compounds and for distinguishing between molecules with the same nominal mass but different atomic compositions.

Beyond simple mass determination, the analysis of fragmentation pathways in mass spectrometry provides valuable structural information. uni-saarland.de Electron Ionization (EI) mass spectrometry, in particular, can induce characteristic fragmentation patterns for bicyclic systems. aip.org The strained nature of the bicyclo[3.2.0]heptane ring system can lead to specific bond cleavages and rearrangements upon ionization. For instance, the four-membered carbocycle in condensed systems often exhibits a tendency to lose a neutral ethylene (B1197577) molecule. aip.org

In mechanistic studies, HRMS can be used to identify and characterize reaction intermediates and products. mdpi.com Collision-Induced Dissociation (CID) experiments, often performed in tandem mass spectrometry (MS/MS), can be used to fragment a specific parent ion and analyze the resulting daughter ions. scirp.org This provides detailed structural information and can help to elucidate the connectivity of the molecule. The fragmentation behavior can be particularly informative, for example, suggesting the presence of labile functional groups like a carboxylic acid. scirp.org The chemical composition of novel substituted 1-methyl-2-methylenebicyclo[3.2.0]heptanes has been unequivocally proven through HRMS analyses. researchgate.net

Spectroscopic Comparison with Related Alicyclic Molecules for Structural Elucidation in Complex Mixtures

In the analysis of complex mixtures or when dealing with novel derivatives, the spectroscopic comparison of a this compound derivative with known, related alicyclic molecules can be a powerful tool for structural elucidation. The characteristic spectroscopic signatures of the bicyclo[3.2.0]heptane framework can be identified by comparing its NMR and mass spectra with those of other bicyclic systems, such as bicyclo[4.2.0]octanes or bicyclo[3.3.0]octanes. aip.org

For example, the fragmentation patterns observed in the mass spectra of various condensed carbocyclic ring systems can provide diagnostic ions that are characteristic of a particular ring size or substitution pattern. aip.org A comparative analysis of the mass spectrum of a bicyclo[3.2.0]heptane derivative with that of a bicyclo[4.2.0]octane might reveal common fragmentation pathways, such as the loss of ethylene from the four-membered ring, aiding in the structural assignment. aip.org

In NMR spectroscopy, the stereochemical dependence of substituent effects on ¹³C chemical shifts has been systematically studied in related rigid bicyclic systems like the norbornanes. cdnsciencepub.com These studies provide a basis for predicting and interpreting the ¹³C NMR spectra of bicyclo[3.2.0]heptane derivatives. Deviations from expected chemical shifts based on additivity rules can be indicative of specific stereochemical relationships, such as γ-gauche or δ-syn interactions, which can be compared across different alicyclic frameworks. cdnsciencepub.com This comparative approach is invaluable for assigning the relative stereochemistry of substituents and for understanding the conformational nuances of the bicyclo[3.2.0]heptane ring system.

Applications of Bicyclo 3.2.0 Heptane 1 Carboxylic Acid in Advanced Organic Synthesis and Materials Science

Bicyclo[3.2.0]heptane-1-carboxylic Acid as a Chiral Precursor in Total Synthesis of Complex Molecules

The unique stereochemical and conformational properties of the bicyclo[3.2.0]heptane skeleton make its derivatives, including the title carboxylic acid, powerful chiral precursors in the total synthesis of intricate natural products. nih.gov The rigid framework allows for the precise installation of functional groups and stereocenters, which can then be elaborated into more complex molecular architectures. The strain energy within the fused-ring system can also be harnessed to facilitate specific ring-opening or rearrangement reactions, providing access to cyclopentane (B165970) and cyclobutane (B1203170) derivatives that might be challenging to synthesize through other methods. nih.govmdpi.com

The bicyclo[3.2.0]heptane ring system is a core structural feature in a variety of terpenoid natural products. mdpi.com Synthetic strategies toward these molecules often exploit the bicyclic framework as a key intermediate to establish the required stereochemistry and carbon skeleton. One prominent method for constructing the bicyclo[3.2.0]heptane core is through intramolecular [2+2] photocycloaddition reactions. mdpi.com

For instance, the total synthesis of raikovenal, a sesquiterpenoid metabolite, utilizes a photochemical approach as the key step in constructing the bicyclo[3.2.0]heptane ring. mdpi.com Similarly, the synthesis of other complex terpenoids, such as the diterpenoid humilisin E, is based on strategies for the stereocontrolled synthesis of a functionalized bicyclo[3.2.0]heptane core. researchgate.net The value of this scaffold extends to pheromones like grandisol (B1216609) and lineatin, which have been synthesized from a 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one pivotal intermediate. researchgate.net

Natural Product/Related CompoundSynthetic IntermediateKey Synthetic Strategy
Raikovenal Bicyclo[3.2.0]heptane derivativePhotochemical [2+2] cycloaddition mdpi.com
Humilisin E Functionalized bicyclo[3.2.0]heptane coreStork epoxynitrile cyclization or Wolff rearrangement researchgate.net
Grandisol & Lineatin 1,4-Dimethylbicyclo[3.2.0]hept-3-en-6-oneBicyclization of 3-hydroxy-6-alkenoic acids researchgate.net
Filifolones Bicyclo[3.2.0]heptane ring systemIsolation from natural sources; features a cyclobutanone (B123998) within the bicyclic system nih.gov

The versatility of bicyclo[3.2.0]heptane derivatives as synthetic intermediates is well-established in the preparation of prostanoids and other cyclopentane-containing natural products. researchgate.net Prostaglandins (B1171923), such as PGE2, and jasmonoids, like methyl jasmonate, are cyclopentane-based natural products with significant biological activities. researchgate.net The synthesis of these molecules has served as a major impetus for the development of innovative synthetic methodologies in organic chemistry. researchgate.net

The bicyclo[3.2.0]heptane framework, particularly oxy-functionalized bicyclo[3.2.0]heptenones, serves as a latent or "masked" form of the functionalized cyclopentane core essential for these natural products. nih.govmdpi.com Key synthetic strategies, such as the renowned Corey synthesis of prostaglandins, have utilized bicyclic intermediates to control the stereochemistry of the cyclopentane ring and its substituents. nih.govnih.gov The controlled fragmentation or ring-opening of the cyclobutane portion of the bicyclic system unmasks the cyclopentane ring and allows for the introduction of the characteristic side chains of prostaglandins. mdpi.com This approach highlights the strategic importance of bicyclo[3.2.0]heptane derivatives in providing a rigid template for stereocontrolled transformations that are crucial for the synthesis of these complex and biologically important molecules. nih.govresearchgate.net

The bicyclo[3.2.0]heptane scaffold is a cornerstone in the structure of numerous β-lactam antibiotics. nih.gov Specifically, heteroatomic analogues of this framework, where one or more carbon atoms are replaced by nitrogen, sulfur, or oxygen, form the core of major antibiotic classes. Penams, for example, are a class of β-lactams characterized by an azabicyclo[3.2.0]heptane ring system. nih.gov The prototypical penam (B1241934) core is 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. nih.gov

Furthermore, the development of nuclear analogs of β-lactam antibiotics has led to the synthesis of novel frameworks such as 7-oxo-1,3-diazabicyclo[3.2.0]heptane-2-carboxylic acid. scilit.com These synthetic efforts aim to create new compounds with potentially different activity profiles by modifying the core bicyclic structure. The bicyclo[3.2.0]heptane skeleton is also central to the structure of β-lactamase inhibitors like sulbactam, which has the chemical name (2S, 5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. nih.gov The geometric constraints imposed by the fused-ring system are crucial for the reactivity of the β-lactam ring, which is essential for its mechanism of action. nih.gov

Utilization of this compound in the Design of Conformationally Constrained Scaffolds

The rigid nature of the bicyclo[3.2.0]heptane skeleton is a highly valuable feature in the design of conformationally constrained molecules. nih.govconsensus.app By incorporating this scaffold into larger molecules, chemists can restrict the number of accessible conformations, which can lead to increased potency and selectivity for biological targets. researchgate.net This principle is widely applied in drug discovery and medicinal chemistry to "lock" a molecule into its bioactive conformation.

This compound and its derivatives serve as excellent core structures for the conformational locking of pharmacophores—the essential functional groups of a molecule that interact with a biological target. nih.govconsensus.app A key study demonstrated this concept using γ-aminobutyric acid (GABA), an important neurotransmitter. nih.gov By embedding the GABA pharmacophore within a bicyclo[3.2.0]heptane framework, researchers synthesized syn and anti 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids. nih.govresearchgate.net

In these molecules, the placement of the amino and carboxylic acid groups in pseudo-equatorial or pseudo-axial positions renders them conformationally locked. nih.govconsensus.app X-ray crystal structure analysis revealed that the bicyclic core consistently adopts a boat-like conformation, a property largely unaffected by different substitution patterns. nih.govresearchgate.net This intrinsic conformational preference allows for the precise spatial and directional fixation of the pharmacophoric groups, a structural concept that is highly useful in the rational design of molecules with specific biological activities. nih.govconsensus.appresearchgate.net

CompoundKey FeatureOutcome
syn- and anti-4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids GABA pharmacophore embedded in a bicyclic core nih.govconsensus.appConformational locking of the molecule nih.gov
Bicyclo[3.2.0]heptane core Intrinsic preference for a boat-like conformation nih.govresearchgate.netSpatial and directional fixation of pharmacophoric groups nih.govresearchgate.net

A major challenge in peptide-based drug discovery is the conformational flexibility and metabolic instability of natural peptides. d-nb.info One successful strategy to overcome these issues is the use of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved properties. d-nb.info This is often achieved by incorporating conformationally restricted unnatural amino acids into the peptide sequence. researchgate.netd-nb.info

The bicyclo[3.2.0]heptane scaffold and its heteroatomic analogues, such as 3-azabicyclo[3.2.0]heptane, are ideal for creating such constrained amino acid analogues. researchgate.netresearchgate.net For example, derivatives of 3-azabicyclo[3.2.0]heptane-6-carboxylic acid have been developed as bicyclic analogues of γ-aminobutyric acid (GABA). researchgate.net The synthesis of these compounds often uses an intermolecular [2+2] photocycloaddition as a key step. researchgate.net By replacing a natural amino acid with one of these rigid bicyclic analogues, the conformational freedom of the peptide backbone is significantly reduced. d-nb.info This can enforce specific secondary structures, such as β-turns, which are often crucial for biological activity, and can lead to peptidomimetics with enhanced proteolytic stability, bioavailability, and receptor selectivity. d-nb.info

Role of this compound in Polymer Chemistry Research

The bicyclo[3.2.0]heptane framework, a core structure of this compound, is a valuable component in the field of polymer chemistry, particularly in the development of stress-responsive materials and through its use in specific polymerization techniques.

Derivatives of the bicyclo[3.2.0]heptane skeleton have been utilized as mechanophores within polymer chains. A mechanophore is a molecular unit that responds to mechanical stress by undergoing a specific chemical transformation. Researchers have incorporated a bicyclo[3.2.0]heptane (BCH) mechanophore into the center of a polymer chain. nih.gov When subjected to mechanical force, such as through sonication, the BCH unit undergoes a formal retro-[2+2] cycloaddition, opening the strained four-membered ring to generate reactive bis-enone products. nih.gov This transformation is non-scissile, meaning it does not break the main polymer backbone. The generated functionality can then participate in conjugate addition reactions, offering a pathway to create self-healing or stress-strengthening materials. nih.gov

Furthermore, this process has been shown to be photochemically reversible. Exposure to visible light can induce the bis-enone products to undergo an intramolecular [2+2] photocycloaddition, regenerating the original bicyclo[3.2.0]heptane structure. nih.gov This provides a switchable system where the polymer's structure and reactivity can be altered in response to mechanical stress and then reset with light. nih.gov

Additionally, bicyclo[3.2.0]heptene derivatives are noted for their application in ring-opening metathesis polymerization (ROMP). arkat-usa.org ROMP is a powerful method for synthesizing a wide variety of polymers with diverse functionalities and macromolecular architectures. arkat-usa.org The inherent strain of the bicyclic alkene makes it an effective monomer for this type of polymerization.

Table 1: Bicyclo[3.2.0]heptane in Polymer Research
Application AreaSpecific Role of Bicyclo[3.2.0]heptane CoreKey Research FindingPotential Impact
Stress-Responsive PolymersIncorporated as a mechanophoreUndergoes a non-scissile, force-induced retro-[2+2] cycloaddition to form reactive bis-enones. nih.govDevelopment of self-healing or damage-indicating materials.
Switchable MaterialsPhotochemically reversible mechanophoreThe ring-opening is reversible with visible light, allowing the structure and reactivity to be switched. nih.govCreation of materials with tunable and reversible properties.
Polymer SynthesisUsed as a monomerBicyclo[3.2.0]heptene derivatives are suitable for Ring-Opening Metathesis Polymerization (ROMP). arkat-usa.orgSynthesis of diverse and functional polymer structures.

Design of Functional Materials, including Liquid Crystals, Incorporating this compound

The unique, strained, three-dimensional structure of the bicyclo[3.2.0]heptane skeleton makes it a compelling building block for the design of advanced functional materials. While its application in the field of liquid crystals is not extensively documented in available research, its role in creating other functional materials, such as mechanochemically active polymers, is well-established.

The most prominent example of a functional material incorporating this scaffold is the stress-responsive polymer system discussed previously. By embedding a bicyclo[3.2.0]heptane unit as a mechanophore, materials can be engineered to translate mechanical force into a chemical change. nih.gov This functionality is central to the design of "smart" materials that can, for example, indicate internal damage by changing color or self-repair by forming new chemical bonds after stress-induced activation. nih.gov

The key features of the bicyclo[3.2.0]heptane mechanophore in these materials are:

Non-Scissile Activation : The ring-opening reaction does not cleave the polymer backbone, preserving the material's integrity. nih.gov

Generation of Reactive Sites : The activation produces bis-enone functionalities that are ready to react with other molecules. nih.gov

Reversibility : The ability to revert to the original bicyclo[3.2.0]heptane state using light allows for the creation of reusable or healable materials. nih.gov

These properties enable a platform where damage from mechanical stress could potentially be reversed by exposure to a stimulus like ambient sunlight, paving the way for a new generation of durable and adaptive materials. nih.gov

Integration into DNA-Encoded Libraries (DELs) for Chemical Space Diversification

DNA-Encoded Library (DEL) technology is a powerful tool in modern drug discovery, enabling the synthesis and screening of massive collections of small molecules. wikipedia.org The integration of novel, three-dimensional scaffolds is crucial for diversifying the chemical space of these libraries and identifying binders for challenging biological targets. The bicyclo[3.2.0]heptane framework has emerged as a valuable scaffold for this purpose.

Researchers have developed synthetic methods to incorporate complex, sp³-rich bicyclo[3.2.0]heptane derivatives into molecules tagged with DNA. nih.govrsc.org One successful approach involves a visible light-mediated [2+2] photocycloaddition to construct unique 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes directly on the DNA tag. nih.gov This method is notable for its operational simplicity and for proceeding under conditions that maintain the integrity of the sensitive DNA barcode. nih.gov

The key advantages of using the bicyclo[3.2.0]heptane scaffold in DELs include:

Increased Three-Dimensionality : Saturated, bridged ring systems like bicyclo[3.2.0]heptane introduce structural complexity and rigidity, which are desirable properties for drug candidates as they can lead to improved binding affinity and selectivity.

Exploration of Novel Chemical Space : The synthesis of these unique spirocyclic systems provides access to an unexplored library of compounds, increasing the chances of finding hits against new therapeutic targets. rsc.org

Synthetic Accessibility : The development of DNA-compatible reactions allows for the efficient creation of these complex molecules within the context of a library synthesis. nih.gov

Significantly, research has shown that ester derivatives of these on-DNA bicyclic structures can be hydrolyzed to the corresponding carboxylic acid. nih.gov This directly demonstrates that the this compound motif and its close analogues can be incorporated into DELs, further expanding their utility for screening applications. nih.gov

Table 2: Role of Bicyclo[3.2.0]heptane Scaffolds in DNA-Encoded Libraries
FeatureDescriptionSignificance in DEL Technology
Scaffold Typesp³-rich, spirocyclic 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes. nih.govIntroduces structural complexity and three-dimensionality, moving beyond flat aromatic compounds.
Synthetic MethodVisible light-mediated [2+2] photocycloaddition on a DNA tag. nih.govEnables the construction of complex scaffolds under mild, DNA-compatible conditions.
Chemical SpaceProvides access to an unexplored library of azaspiro compounds. rsc.orgDiversifies the pool of molecules available for screening against biological targets.
Carboxylic Acid MoietyDerivatives can be hydrolyzed on-DNA to the corresponding carboxylic acid. nih.govConfirms that the specific functional group of this compound can be part of the DEL chemical space.

Q & A

Q. What are the preferred synthetic routes for bicyclo[3.2.0]heptane-1-carboxylic acid derivatives, and how do reaction conditions influence stereochemical outcomes?

The synthesis of this compound derivatives often employs organocatalytic [4+2] cycloadditions or multi-step functionalization of preformed bicyclic cores. For example, syn and anti stereoisomers of 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids were synthesized via stereoselective substitutions, with X-ray crystallography confirming pseudo-equatorial/axial N-Boc group placement . Reaction conditions (e.g., solvent polarity, temperature) critically influence stereoselectivity, as seen in organocatalytic methods producing enantioselective bicyclo[2.2.1]heptane carboxylates (analogous frameworks) .

Q. How does the bicyclo[3.2.0]heptane core influence conformational stability, and what experimental methods validate these predictions?

The bicyclo[3.2.0]heptane core adopts a boat-like conformation (endo form) due to intrinsic steric and electronic constraints, as shown by X-ray crystallography and electron diffraction studies . Molecular mechanics (MM2) calculations predict >99% endo conformation dominance at room temperature, with flap angles of 65.0° (C6-C7) and 38.8° (C3) . NMR coupling constants and infrared/Raman spectroscopy are used experimentally to detect minor exo conformers (<1%) .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

  • X-ray crystallography : Resolves stereochemistry and confirms boat-like conformations (e.g., syn/anti isomers with 0.2–0.3 Å axial/equatorial deviations) .
  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR distinguish stereoisomers via coupling constants (e.g., 3JH-H^3J_{\text{H-H}} for axial vs equatorial substituents) .
  • IR/Raman : Identify hydrogen-bonding patterns (e.g., carboxylic acid O-H stretches at 2500–3000 cm1^{-1}) and ring puckering modes .

Advanced Research Questions

Q. How do stereochemical variations in this compound derivatives impact their biological activity, particularly in GABA analog design?

The syn and anti isomers of 4-N-Boc-aminothis compound exhibit distinct spatial arrangements of pharmacophoric groups. The pseudo-axial N-Boc group in the anti isomer mimics extended GABA conformations, potentially enhancing receptor binding. In contrast, the pseudo-equatorial syn isomer may favor alternative binding modes. Activity assays (e.g., radioligand displacement) paired with molecular docking are recommended to correlate stereochemistry with target affinity .

Q. How can computational modeling resolve contradictions in experimental data on bicyclo[3.2.0]heptane conformers?

Discrepancies in early studies (e.g., exo vs endo dominance in bicycloheptenes) were resolved using hybrid DFT/molecular mechanics. For example, MM2 calculations predicted 10% exo conformer populations in bicyclo[3.2.0]heptane, but electron diffraction data ruled this out (<1%). Combining ab initio calculations (e.g., MP2/cc-pVTZ) with experimental vibrational spectra can reconcile such conflicts by refining torsional potentials .

Q. What strategies optimize the metabolic stability of bicyclo[3.2.0]heptane-based bioisosteres in drug candidates?

Replacing aromatic rings with bicyclic cores enhances metabolic stability by reducing cytochrome P450 oxidation. For example, bicyclo[3.1.1]heptane derivatives (structurally similar) show improved lipophilicity (logP +0.5) and half-life in hepatic microsome assays. Key modifications include:

  • Introducing electron-withdrawing groups (e.g., carboxylic acids) to minimize reactive intermediates.
  • Steric shielding of labile positions (e.g., geminal dimethyl groups) .

Methodological Recommendations

  • Stereochemical analysis : Combine X-ray crystallography with NOESY NMR to resolve axial/equatorial substituent arrangements.
  • Conformational studies : Use variable-temperature NMR to detect minor conformers and calculate activation energies.
  • Biological assays : Pair in vitro receptor binding with molecular dynamics simulations to rationalize activity trends.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.